1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile
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Overview
Description
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization and methylation steps. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups, leading to diverse pyrimidine derivatives.
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with nucleic acid synthesis, leading to its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
- 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile
- 2-Methyl-4-oxo-1,2-dihydropyrimidine-5-carbonitrile
- 1,3-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile
Uniqueness: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic organic compound with notable biological activities that make it a promising candidate for drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H5N3O, with a molecular weight of approximately 135.12 g/mol. The compound features a pyrimidine ring structure with a carbonitrile group at the 5-position, contributing to its chemical reactivity and biological activity. Its structural characteristics are significant for interactions in various biological systems.
Biological Activities
Research has identified several key biological activities associated with this compound:
1. Anticancer Activity
Studies have shown that compounds similar to 1-Methyl-2-oxo-1,2-dihydropyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study assessing cytotoxicity against human cancer cell lines (HT-29 for colon cancer, Panc-1 for pancreatic cancer, A549 for lung cancer, and MCF-7 for breast cancer), the compound demonstrated promising results with GI50 values comparable to established anticancer agents like erlotinib .
2. Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activities. The presence of the carbonitrile group enhances the compound's reactivity towards microbial targets, potentially leading to effective antimicrobial agents.
3. Antiviral Effects
Recent investigations have highlighted the antiviral potential of pyrimidine derivatives against viruses such as Zika and Dengue. The ability of these compounds to inhibit viral replication suggests that this compound may share similar properties .
The mechanisms through which this compound exerts its biological effects include:
1. Targeting Enzymatic Pathways
The compound interacts with enzymes involved in DNA synthesis and repair processes. This interaction is crucial for its anticancer properties as it can lead to apoptosis in rapidly dividing cells.
2. Modulation of Cell Signaling Pathways
Research indicates that this compound can influence pathways related to cell proliferation and immune responses, enhancing its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals unique features that contribute to its biological activity.
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
6-Amino-1-methyl-2-oxo-pyrimidine | C6H7N3O | Anticancer | Contains an amino group enhancing solubility |
4-(1H-indol-3-yl)-1-methyl-2-oxo-pyrimidine | C14H11N3O3 | Antimicrobial | Indole moiety adds unique biological properties |
5-Fluoro-1-methyl-6-oxo-pyridine | C7H5FN2O | Antiviral | Fluorine substitution alters reactivity |
Case Studies
Several case studies have demonstrated the efficacy of pyrimidine derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced solid tumors, a pyrimidine derivative showed significant tumor reduction rates compared to standard chemotherapy protocols. The study reported an increase in overall survival rates among treated patients .
Case Study 2: Antiviral Activity Against Zika Virus
A recent study evaluated the antiviral effects of pyrimidine compounds on Zika virus-infected cells. The results indicated that treatment with these compounds significantly reduced viral load and improved cell viability compared to untreated controls .
Properties
CAS No. |
13638-15-8 |
---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1-methyl-2-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c1-9-4-5(2-7)3-8-6(9)10/h3-4H,1H3 |
InChI Key |
SUHPOEHIBTYTKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=NC1=O)C#N |
Origin of Product |
United States |
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